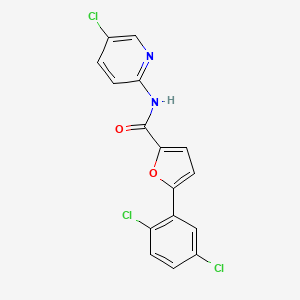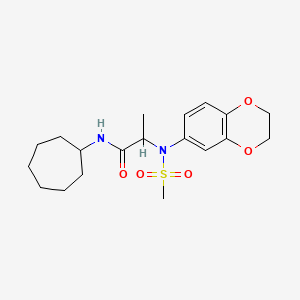![molecular formula C14H11BrN2O2S B6047142 4-bromo-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B6047142.png)
4-bromo-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide, also known as BCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BCA is a thioamide derivative of 2-hydroxy-N-phenylbenzamide, which has been synthesized through several methods.
Mécanisme D'action
The mechanism of action of 4-bromo-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes, including acid-base balance, respiration, and ion transport. 4-bromo-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide may also act as a DNA intercalator, disrupting DNA replication and leading to cell death.
Biochemical and Physiological Effects:
4-bromo-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cancer cell proliferation and induction of apoptosis. 4-bromo-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide has also been shown to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-bromo-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide for lab experiments is its potential as a selective and potent enzyme inhibitor. 4-bromo-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide may also exhibit low toxicity, making it a promising candidate for further development as a therapeutic agent. However, the limitations of 4-bromo-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide include its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 4-bromo-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide, including the development of more efficient synthesis methods, the identification of its precise mechanism of action, and the evaluation of its potential therapeutic applications in various diseases, including cancer and inflammation. Further studies are also needed to investigate the pharmacokinetics and pharmacodynamics of 4-bromo-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide, as well as its potential toxicity and side effects.
Méthodes De Synthèse
4-bromo-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide is synthesized through the reaction of 4-bromo-2-nitroaniline with 2-hydroxy-N-phenylbenzamide in the presence of sodium sulfide. The reaction proceeds through a nucleophilic substitution mechanism to form the thioamide derivative of 2-hydroxy-N-phenylbenzamide. The final product is obtained through purification and recrystallization processes.
Applications De Recherche Scientifique
4-bromo-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 4-bromo-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide has been shown to exhibit antitumor, antiproliferative, and cytotoxic effects in various cancer cell lines. 4-bromo-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide has also been studied for its potential use as an enzyme inhibitor, particularly for the inhibition of carbonic anhydrase.
Propriétés
IUPAC Name |
4-bromo-N-[(2-hydroxyphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2S/c15-10-7-5-9(6-8-10)13(19)17-14(20)16-11-3-1-2-4-12(11)18/h1-8,18H,(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUIQARNBONIIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[(2-hydroxyphenyl)carbamothioyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-chloro-4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B6047064.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B6047072.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-N-2-naphthylacetamide](/img/structure/B6047074.png)
![N-methyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-phenylethanamine](/img/structure/B6047080.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6047090.png)
![N-methyl-4-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide](/img/structure/B6047113.png)
![5-[(tetrahydro-2-furanylmethoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B6047118.png)
![N-[5-(1-adamantyl)-2-bromophenyl]-2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B6047125.png)
![1-(1-cyclopenten-1-ylcarbonyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6047133.png)

![7-(difluoromethyl)-5-(4-methylphenyl)-3-[(4-phenyl-1-piperazinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6047160.png)
![5-hydroxy-7-(4-morpholinyl)-3-phenylpyrimido[4,5-d]pyrimidine-4(3H)-thione](/img/structure/B6047177.png)
